molecular formula C6H10O B130040 2-Methylcyclopentanone CAS No. 1120-72-5

2-Methylcyclopentanone

Cat. No.: B130040
CAS No.: 1120-72-5
M. Wt: 98.14 g/mol
InChI Key: ZIXLDMFVRPABBX-UHFFFAOYSA-N
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Description

2-Methylcyclopentanone, also known as this compound, is a useful research compound. Its molecular formula is C6H10O and its molecular weight is 98.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 105429. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Cyclopentanone Derivatives in Endophytic Fungi Research

Endophytic fungi, like the mitosporic Dothideomycete sp. LRUB20, produce natural products including 2-Methylcyclopentanone derivatives. These compounds exhibit antimycobacterial activity and are being explored for their potential in organic syntheses (Chomcheon et al., 2006).

Chemical Synthesis and Catalysis

This compound is a by-product in the cycloketonization of dimethyl hexanedioate over CeO2. This process is significant in chemical catalysis, illustrating the transformation of various compounds under specific conditions (Nagashima et al., 2006).

Role in Jasmonic Acid and Derivatives

Jasmonic acid and its derivatives, which are lipid-derived cyclopentanone compounds, are of growing interest in medicinal chemistry for their roles in plant development and defense. The synthesis and biological activities of these compounds are being extensively studied (Ghasemi Pirbalouti et al., 2014).

Photoelectron Circular Dichroism Studies

Studies on compounds like 3-Methylcyclopentanone using photoelectron circular dichroism (PECD) provide insights into their conformational and structural changes. This is crucial in the characterization of chiral molecular systems (Turchini et al., 2013).

Laser Mass Spectrometry

This compound has been studied extensively in two-photon circular dichroism experiments, which have led to novel insights into the circular dichroism of molecular ions. This research is pivotal in the field of laser mass spectrometry (Logé & Boesl, 2012).

Antibacterial Activity of Derivatives

Derivatives of 3-Methylcyclopentanone have been synthesized and tested for their antibacterial activity. The exploration of these compounds contributes to the development of new antibiotics (Tonari & Sameshima, 2000).

Antitumor Properties

Exo-methylene cyclopentanone tetracyclic diterpenoids, which incorporate the structure of this compound, have shown significant antitumor activity. This research is vital for developing new cancer therapies (Li et al., 2011).

Safety and Hazards

2-Methylcyclopentanone is classified as a flammable liquid and vapor . It should be kept away from heat, sparks, open flames, and hot surfaces . The container should be kept tightly closed, and the substance should be used only with adequate ventilation . In case of contact with skin or eyes, rinse immediately with plenty of water .

Mechanism of Action

Target of Action

2-Methylcyclopentanone is a chemical compound with the molecular formula C6H10O . .

Pharmacokinetics

Its physical properties such as boiling point (413 k ) and density (0.917 g/mL at 25 °C ) can influence its pharmacokinetic behavior.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, temperature can affect the compound’s state and reactivity. Its boiling point is 413 K , indicating that it is a liquid at room temperature and could potentially evaporate at higher temperatures.

Biochemical Analysis

Biochemical Properties

2-Methylcyclopentanone plays a significant role in biochemical reactions, particularly in the synthesis of various organic compounds. It interacts with several enzymes and proteins, facilitating different biochemical processes. For instance, this compound is known to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the liver . These interactions often involve the oxidation of this compound, leading to the formation of hydroxylated metabolites.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been observed to affect the expression of genes involved in oxidative stress responses. The compound can induce the production of reactive oxygen species (ROS), which in turn activates signaling pathways such as the MAPK pathway . This activation can lead to changes in gene expression and alterations in cellular metabolism, impacting cell function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves the binding of the compound to specific enzymes, leading to either inhibition or activation of these enzymes. For example, this compound can inhibit the activity of certain dehydrogenases, affecting metabolic pathways . Additionally, the compound can modulate gene expression by interacting with transcription factors and influencing their activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . This degradation can lead to a decrease in its efficacy and potential alterations in its biological activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing metabolic processes and reducing oxidative stress. At high doses, this compound can become toxic, leading to adverse effects such as liver damage and disruption of normal cellular functions . These threshold effects highlight the importance of dosage optimization in experimental studies.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to its oxidation and reduction. The compound interacts with enzymes such as alcohol dehydrogenase and aldehyde dehydrogenase, which facilitate its conversion to various metabolites . These metabolic pathways are crucial for the compound’s detoxification and elimination from the body.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, its distribution within tissues can be influenced by factors such as lipid solubility and affinity for specific cellular compartments.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound can be directed to specific cellular compartments, such as the mitochondria or endoplasmic reticulum, through targeting signals and post-translational modifications . This localization can affect the compound’s interactions with other biomolecules and its overall biological activity.

Properties

IUPAC Name

2-methylcyclopentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H10O/c1-5-3-2-4-6(5)7/h5H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIXLDMFVRPABBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50862554
Record name Cyclopentanone, 2-methyl-
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Molecular Weight

98.14 g/mol
Source PubChem
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CAS No.

1120-72-5, 28631-88-1
Record name 2-Methylcyclopentanone
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Record name 2-Methylcyclopentanone
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Record name Cyclopentan-1-one, 2-methyl-
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Record name 2-METHYLCYCLOPENTANONE
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Record name 2-methylcyclopentanone
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Synthesis routes and methods

Procedure details

The neutralized cleavage reaction product mixture can then be separated by methods such as distillation. In one example, in a first fractionation column after the cleavage reactor, a heavies fraction comprising the amine salt is obtained at the bottom of the column, a side fraction comprising cyclohexylbenzene is obtained in the middle section, and an upper fraction comprising cyclohexanone, phenol, methylcyclopentanone, and water is obtained.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 2-methylcyclopentanone?

A1: this compound has the molecular formula C6H10O and a molecular weight of 98.14 g/mol.

Q2: What spectroscopic data is available for this compound?

A2: Researchers have utilized microwave Fourier transform spectroscopy to analyze the rotational spectra of this compound, revealing information about its conformational dynamics and internal rotation barrier. []

Q3: What are the applications of this compound in material science?

A3: this compound is a component of some photoresist compositions. These compositions exhibit improved resistance to post-exposure delay, a crucial factor in microfabrication processes. []

Q4: Can this compound be used in Baeyer-Villiger oxidations?

A4: While not a catalyst itself, this compound serves as a substrate in Baeyer-Villiger oxidations catalyzed by oxo-rhenium complexes. These reactions, using aqueous hydrogen peroxide as the oxidant, convert this compound into the corresponding lactone. []

Q5: How do ultrasound and microwave irradiation affect the catalytic oxidation of this compound?

A5: Research shows that utilizing a sulfonated Schiff base dimethyltin(IV) coordination polymer as a catalyst, under either ultrasound or microwave irradiation, enhances the Baeyer-Villiger oxidation of this compound to its corresponding lactone, achieving high conversion rates in solvent-free conditions. []

Q6: Have computational methods been used to study this compound?

A6: Yes, computational studies employing density functional theory (DFT) have been instrumental in understanding the energetic properties of this compound and its derivatives. These studies provide insights into their enthalpy of formation and the impact of substituents. []

Q7: How does the position of a methyl group affect the reactivity of cyclopentanone in Michael additions?

A7: Research shows that the position of the methyl group in this compound significantly influences the diastereoselectivity of Michael addition reactions with methyl vinyl ketone when using chiral imines as reactants. []

Q8: What is the impact of a methyl group on the enthalpy of formation compared to a methoxy group in indanone derivatives?

A8: Studies comparing methyl- and methoxy-substituted indanones reveal that the presence of a methoxy group leads to a more pronounced decrease in the gas-phase enthalpy of formation (around 153 kJ·mol−1) compared to a methyl group (approximately 35 kJ·mol−1). []

Q9: Are there strategies to improve the stability of compounds related to this compound?

A9: While specific formulation strategies for this compound are not detailed in the provided papers, researchers have explored methods to enhance the stability of similar compounds. For instance, crystallization-induced dynamic resolution (CIDR) using specific chiral auxiliaries has demonstrated effectiveness in deracemizing related ketones and aldehydes, potentially leading to improved stability. []

Q10: How is this compound typically identified and quantified?

A10: Gas chromatography-mass spectrometry (GC-MS) is a common technique employed to identify and quantify this compound in complex mixtures, such as plant extracts or reaction products. [, ]

Q11: What other analytical techniques are relevant to this compound research?

A11: Beyond GC-MS, researchers utilize a range of analytical methods to study this compound and related compounds. These include:

  • Nuclear Magnetic Resonance (NMR) spectroscopy: 1H, 13C, and 15N NMR provide valuable structural information and insights into the conformational properties of these molecules. [, ]
  • Infrared (IR) spectroscopy: IR spectroscopy is helpful in identifying functional groups and studying vibrational modes. []

Q12: Are there any known environmental concerns associated with this compound?

A12: While the provided research does not directly address the environmental impact of this compound, its presence in insect pheromones suggests potential ecological interactions. [] Further research is needed to assess its biodegradability and potential effects on ecosystems.

Q13: What are some significant research milestones related to this compound?

A13: Research on this compound has contributed to broader advancements in organic chemistry and related fields. Key milestones include:

  • Understanding conformational dynamics: Microwave spectroscopy studies provided crucial insights into the internal rotation barrier of this compound, enhancing our knowledge of its conformational preferences. []
  • Developing asymmetric synthesis routes: The utilization of chiral imines in Michael additions has opened avenues for the enantioselective synthesis of compounds related to this compound, crucial for pharmaceutical and natural product synthesis. []
  • Exploring catalytic applications: Research on the catalytic Baeyer-Villiger oxidation of this compound using oxo-rhenium complexes and other catalysts has advanced our understanding of selective oxidation reactions. [, ]

Q14: How does this compound research bridge different scientific disciplines?

A14: The study of this compound exemplifies cross-disciplinary research:

  • Chemistry and Biology: Its presence in insect pheromones highlights the interplay between chemical signaling and biological function in ecological systems. []
  • Chemistry and Materials Science: Its use in photoresist compositions demonstrates the application of synthetic organic chemistry in developing advanced materials for microfabrication. []

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